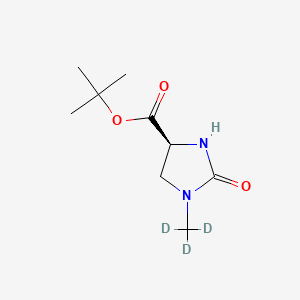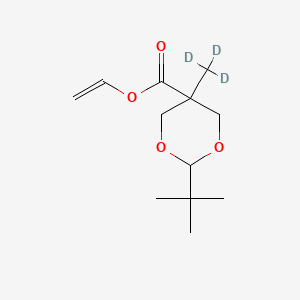
Indomethacin-d4 Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indomethacin-d4 Methyl Ester is a deuterated analog of Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. This compound is a stable isotope-labeled compound that is used in scientific research to study the pharmacokinetics and metabolism of Indomethacin.
Mecanismo De Acción
Indomethacin-d4 Methyl Ester, like Indomethacin, is a non-selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. This compound inhibits the activity of COX enzymes, which reduces the production of prostaglandins and results in the relief of pain and inflammation.
Biochemical and Physiological Effects:
This compound has similar biochemical and physiological effects as Indomethacin. The stable isotope-labeled compound reduces the production of prostaglandins, which results in the inhibition of inflammation, pain, and fever. This compound has been shown to be effective in the treatment of rheumatoid arthritis, osteoarthritis, gout, and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Indomethacin-d4 Methyl Ester has several advantages for lab experiments. The stable isotope-labeled compound can be used as a tracer to track the movement of Indomethacin in biological systems. The use of this compound provides valuable information on the pharmacokinetics and metabolism of Indomethacin, which can be used to optimize dosing regimens and develop new drugs. However, the use of this compound has some limitations. The stable isotope-labeled compound is expensive and may not be readily available. Additionally, the use of this compound requires specialized equipment and expertise in stable isotope analysis.
Direcciones Futuras
There are several future directions for the use of Indomethacin-d4 Methyl Ester in scientific research. One possible direction is the development of new drugs that have similar pharmacological properties as Indomethacin. The use of stable isotope-labeled compounds in drug development can provide valuable information on the pharmacokinetics and metabolism of new drugs. Another possible direction is the use of this compound in clinical trials to optimize dosing regimens and improve the efficacy of Indomethacin. Finally, the use of this compound in stable isotope analysis can provide valuable information on the metabolism of Indomethacin in different biological systems. This information can be used to optimize dosing regimens and improve the efficacy of Indomethacin in the treatment of inflammatory conditions.
Métodos De Síntesis
Indomethacin-d4 Methyl Ester can be synthesized by reacting Indomethacin with deuterated methanol in the presence of an acid catalyst. The reaction produces this compound and deuterated water as a byproduct. The deuterated methanol is used to introduce four deuterium atoms into the Indomethacin molecule, which makes it a stable isotope-labeled compound. The synthesis method of this compound is well established and has been used in many scientific studies.
Aplicaciones Científicas De Investigación
Indomethacin-d4 Methyl Ester is mainly used in scientific research to study the pharmacokinetics and metabolism of Indomethacin. The stable isotope-labeled compound is used as a tracer to track the movement of Indomethacin in biological systems. The use of this compound in scientific research provides valuable information on the absorption, distribution, metabolism, and excretion of Indomethacin in the body. The information obtained from these studies can be used to optimize the dosing regimen of Indomethacin and to develop new drugs with similar pharmacological properties.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Indomethacin-d4 Methyl Ester involves the conversion of Indomethacin to its methyl ester derivative through esterification using methanol and acid catalysts. The deuterium-labeled methyl group is introduced using deuterated methanol. The reaction is carried out under reflux conditions and the product is purified through recrystallization.", "Starting Materials": [ "Indomethacin", "Deuterated Methanol", "Sulfuric Acid", "Methanol" ], "Reaction": [ "Indomethacin is dissolved in methanol", "Sulfuric acid is added to the solution and the mixture is refluxed for several hours", "Deuterated methanol is added dropwise to the reaction mixture and refluxed for additional hours", "The reaction mixture is cooled and the product is extracted with ethyl acetate", "The organic layer is washed with water and dried over anhydrous sodium sulfate", "The solvent is removed under reduced pressure to yield Indomethacin-d4 Methyl Ester as a white solid", "The product is purified through recrystallization from a suitable solvent" ] } | |
Número CAS |
1217064-61-3 |
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
375.841 |
Nombre IUPAC |
methyl 2-[1-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-16(11-19(23)26-3)17-10-15(25-2)8-9-18(17)22(12)20(24)13-4-6-14(21)7-5-13/h4-10H,11H2,1-3H3/i4D,5D,6D,7D |
Clave InChI |
OKHORWCUMZIORR-UGWFXTGHSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC |
Sinónimos |
1-(4-(Chlorobenzoyl-d4))-5-methoxy-2-methyl-1H-indole-3-acetic Acid Methyl Ester; Methyl N-(p-Chlorobenzoyl-d4)-2-methyl-5-methoxy-3-indolylacetate; L 588983-d4; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)








